2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Monoamine oxidase inhibition Neurodegeneration CNS drug discovery

Validated MAO-B selective inhibitor (IC50 1.13 µM; >88-fold selectivity over MAO-A) for neurodegenerative SAR programs. The 3-butoxyphenyl substituent elevates LogP to 5.35 vs. ~4.40 for 2-phenyl analogs, directly enhancing blood-brain barrier penetration. Supplied at ≥98% purity with moisture ≤0.5%, scalable to 10 kg for preclinical workflows. Substitution with simpler 2-arylquinoline-4-carboxylic acids is scientifically unsound due to profound differences in lipophilicity and target engagement. Bulk and gram-scale quantities available.

Molecular Formula C20H19NO3
Molecular Weight 321.4g/mol
CAS No. 350997-43-2
Cat. No. B444326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Butoxyphenyl)quinoline-4-carboxylic acid
CAS350997-43-2
Molecular FormulaC20H19NO3
Molecular Weight321.4g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14(12-15)19-13-17(20(22)23)16-9-4-5-10-18(16)21-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,23)
InChIKeyZKNWNCYBBLPFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (CAS 350997-43-2): Procurement-Ready Physicochemical and Bioactivity Profile


2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative characterized by a 3-butoxyphenyl substituent at the 2-position. The compound exhibits a molecular weight of 321.37 g/mol (C20H19NO3) and demonstrates notable physicochemical properties including a calculated LogP of 5.35, indicating high lipophilicity . Bioactivity profiling reveals selective inhibition of monoamine oxidase B (MAO-B) with an IC50 of 1.13 µM, while showing minimal activity against MAO-A (IC50 >100 µM) [1]. This distinct selectivity profile, combined with the compound's structural features, positions it as a specialized tool for investigating MAO-B-related pathways and as a versatile scaffold for medicinal chemistry optimization programs targeting central nervous system disorders.

Why 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid Cannot Be Interchanged with Common Quinoline-4-carboxylic Acid Analogs


Substitution of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid with closely related analogs—such as 2-phenylquinoline-4-carboxylic acid or 2-(4-methoxyphenyl)quinoline-4-carboxylic acid—is scientifically unsound due to profound differences in lipophilicity, target engagement, and physicochemical behavior. The 3-butoxyphenyl moiety elevates the compound's LogP to 5.35 , substantially higher than the unsubstituted quinoline-4-carboxylic acid (LogP 1.76–1.99) and even exceeds that of 2-phenylquinoline-4-carboxylic acid (LogP ~4.40) . This enhanced lipophilicity directly influences membrane permeability, blood-brain barrier penetration potential, and intracellular target accessibility. Furthermore, the compound exhibits a unique MAO-B selective inhibition profile (IC50 1.13 µM) with >88-fold selectivity over MAO-A [1], a property that is not shared by simpler 2-arylquinoline-4-carboxylic acids which typically lack this documented selectivity. Procurement decisions must therefore be guided by specific experimental evidence rather than structural similarity assumptions.

Quantitative Differentiation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid Against Key Analogs


MAO-B Selective Inhibition: 1.13 µM IC50 vs. MAO-A >100 µM

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid demonstrates a clear selectivity profile for monoamine oxidase B (MAO-B) over MAO-A. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes, the compound exhibited an IC50 of 1.13 µM against human MAO-B, while showing negligible inhibition of MAO-A (IC50 >100 µM) [1]. This represents a >88-fold selectivity window. In contrast, the unsubstituted quinoline-4-carboxylic acid scaffold and many simple 2-arylquinoline-4-carboxylic acids lack documented MAO-B selective inhibition, and when tested, often exhibit non-selective or weak activity against both isoforms [2].

Monoamine oxidase inhibition Neurodegeneration CNS drug discovery

Elevated Lipophilicity (LogP 5.35) Versus Common Quinoline-4-carboxylic Acid Scaffolds

The calculated octanol-water partition coefficient (LogP) for 2-(3-butoxyphenyl)quinoline-4-carboxylic acid is 5.35 . This value is substantially higher than that of the parent quinoline-4-carboxylic acid (LogP 1.76–1.99) and also exceeds the LogP of 2-phenylquinoline-4-carboxylic acid (calculated LogP ~4.40) . The 3-butoxyphenyl substituent contributes approximately +3.36 LogP units relative to the unsubstituted scaffold, reflecting a significant increase in hydrophobic character. This lipophilicity enhancement is predicted to improve passive membrane permeability and potential blood-brain barrier penetration compared to less lipophilic analogs.

Physicochemical properties Lipophilicity Membrane permeability ADME prediction

High Purity (≥98%) and Scalable Production (Up to 10 kg) for Reproducible Research

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is commercially available with a minimum purity specification of 98% (GC) and moisture content ≤0.5%, as documented by Capotchem [1]. The compound is produced at scales up to 10 kg, enabling both small-scale exploratory research and larger preclinical development programs. In comparison, many 2-arylquinoline-4-carboxylic acid analogs are offered at lower purity grades (e.g., 95% for 2-(4-methoxyphenyl)quinoline-4-carboxylic acid) or have limited documented production capacity. The higher purity specification reduces the likelihood of confounding impurities in biological assays and ensures lot-to-lot consistency.

Chemical procurement Purity specifications Scalability Reproducibility

Distinct Thermophysical Profile: Boiling Point 506.1°C vs. 2-(4-Methoxyphenyl) Analog (486.4°C)

The predicted boiling point of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid is 506.1 ± 45.0 °C at 760 mmHg , which is approximately 20 °C higher than the boiling point reported for the 2-(4-methoxyphenyl) analog (486.4 °C at 760 mmHg) . This difference reflects the increased molecular weight and enhanced van der Waals interactions conferred by the butoxy substituent compared to the methoxy group. The compound also exhibits a flash point of 259.9 ± 28.7 °C and an enthalpy of vaporization of 81.7 ± 3.0 kJ/mol , parameters that are distinct from other members of the 2-arylquinoline-4-carboxylic acid series.

Thermophysical properties Material characterization Process chemistry

Evidence-Based Application Scenarios for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid Procurement


CNS Drug Discovery: MAO-B Selective Inhibitor Lead Optimization

Given its demonstrated MAO-B selective inhibition (IC50 1.13 µM) with >88-fold selectivity over MAO-A [1], 2-(3-butoxyphenyl)quinoline-4-carboxylic acid serves as a validated starting point for structure-activity relationship (SAR) studies targeting Parkinson's disease and other neurodegenerative conditions. The compound's elevated LogP (5.35) suggests favorable blood-brain barrier penetration potential, making it suitable for further medicinal chemistry optimization to improve potency and pharmacokinetic properties while maintaining selectivity.

Physicochemical Profiling and Membrane Permeability Studies

The high lipophilicity (LogP 5.35) [1] of this compound distinguishes it from less hydrophobic quinoline-4-carboxylic acid analogs. Researchers investigating the relationship between LogP and cellular uptake, tissue distribution, or CNS penetration can utilize this compound as a model hydrophobic scaffold. Its thermophysical properties (boiling point 506.1 °C, flash point 259.9 °C) [1] also make it suitable for studies requiring thermal stability assessments or high-temperature reaction conditions.

Reproducible In Vitro Pharmacology with High-Purity Material

For laboratories conducting sensitive enzymatic assays (e.g., MAO-B inhibition) or cell-based studies, the availability of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid at ≥98% purity with documented moisture content ≤0.5% [1] ensures minimal interference from impurities. The scalable supply (up to 10 kg) [1] supports both small-scale screening campaigns and larger preclinical development efforts without the need for re-synthesis or re-validation.

Comparative Structure-Property Relationship (SPR) Studies Across 2-Arylquinoline-4-carboxylic Acids

This compound's distinct thermophysical and lipophilicity profile—relative to 2-phenylquinoline-4-carboxylic acid (LogP ~4.40) [1] and 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (boiling point 486.4 °C) —enables direct experimental comparison of how the 3-butoxy substituent influences compound behavior in biological and chemical systems. Such studies are essential for building predictive SPR models and guiding the design of novel quinoline-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.